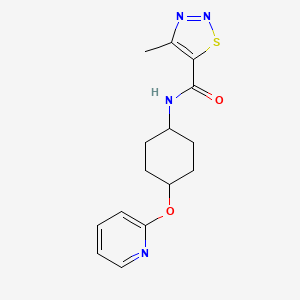

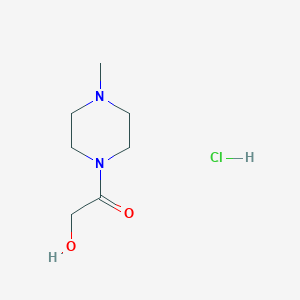

3-甲基苯基-4-苄基哌啶基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-Methylphenyl 4-benzylpiperidyl ketone could potentially involve the known method of Traube xanthine synthesis. This involves synthesizing starting 3-(4′-methylphenyl)-8-methylxanthine from 1-(4′-methylphenyl)-5,6-diamino-(1H,3H)pyrimidine-2,4-dione, heating of which in an excess of glacial acetic acid with subsequent cyclization of the intermediate in aqueous NaOH .Molecular Structure Analysis

The 3-Methylphenyl 4-benzylpiperidyl ketone molecule contains a total of 50 bond(s); 25 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s) and 1 tertiary amide(s) (aromatic) .Physical And Chemical Properties Analysis

The carbon-to-oxygen double bond in aldehydes and ketones, such as 3-Methylphenyl 4-benzylpiperidyl ketone, is quite polar. This polarity leads to dipole-dipole interactions that significantly affect the boiling points. The solubilities in water of aldehydes and ketones of four or fewer carbon atoms are comparable to those of comparable alkanes and alcohols .科学研究应用

Drug Discovery: Pyrrolidine Scaffold Utilization

“3-Methylphenyl 4-benzylpiperidyl ketone” contains a pyrrolidine ring, a five-membered nitrogen heterocycle widely used in medicinal chemistry. This saturated scaffold is favored for its ability to efficiently explore pharmacophore space due to its sp3-hybridization , contribution to stereochemistry, and increased three-dimensional coverage . The pyrrolidine ring’s non-planarity, a phenomenon called “pseudorotation,” is particularly advantageous in designing biologically active compounds with target selectivity .

Proton Exchange Membranes for Fuel Cells

The ketone group in “3-Methylphenyl 4-benzylpiperidyl ketone” can be functionalized to create sulfonated polymers like sulfonated poly ether ether ketone (SPEEK). These polymers are used in proton exchange membranes (PEMs) for fuel cells. SPEEK membranes embedded with nanostructures like molybdenum disulfide nanoflowers have shown improved proton conductivity and reduced methanol permeability, making them highly suitable for direct methanol fuel cells (DMFCs) .

Anti-Counterfeiting and Information Security

Compounds with dual mechanisms like Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) can be derived from “3-Methylphenyl 4-benzylpiperidyl ketone.” These compounds are used in developing eco-friendly inkless rewritable paper, which has significant applications in anti-counterfeiting and information security. They can also serve as colorimetric/fluorescent dual-channel sensors for metal ions like Zn2+ with high sensitivity and selectivity .

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring in “3-Methylphenyl 4-benzylpiperidyl ketone” allows for the synthesis of enantiomerically pure compounds. This is crucial in pharmaceuticals, where the spatial orientation of substituents can lead to different biological profiles of drug candidates due to varying binding modes to enantioselective proteins .

Structure-Activity Relationship (SAR) Studies

“3-Methylphenyl 4-benzylpiperidyl ketone” can be used in SAR studies to understand the influence of steric factors on biological activity. By modifying the N′-substituents and phenyl substituents, researchers can investigate how these changes affect antibacterial activity, providing insights into the design of new compounds with desired biological profiles .

Polymer Electrolyte Membranes Enhancement

Functionalization of “3-Methylphenyl 4-benzylpiperidyl ketone” can lead to the development of composite membranes with enhanced properties for PEMs. These membranes are critical in DMFCs, requiring high mechanical and thermal stability, proton conductivity, and methanol resistance properties .

未来方向

While specific future directions for 3-Methylphenyl 4-benzylpiperidyl ketone are not explicitly stated in the available literature, it’s worth noting that synthetic cathinones, which this compound is a part of, are continuously evolving. Some of these new agents already posed a threat, as the first cases of poisonings, including fatal ones, have been reported .

属性

IUPAC Name |

(4-benzylpiperidin-1-yl)-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16-6-5-9-19(14-16)20(22)21-12-10-18(11-13-21)15-17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFAJEKTXKRKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylphenyl 4-benzylpiperidyl ketone | |

CAS RN |

260428-67-9 |

Source

|

| Record name | 4-benzyl-1-(3-methylbenzoyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2741182.png)

![1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2741186.png)

![N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2741194.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2741197.png)

![[(Ethylsulfonyl)amino]acetic acid](/img/structure/B2741200.png)

![6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2741201.png)

![N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide](/img/structure/B2741202.png)